molecular formula C11H16N2O6S B12594630 1-[(2R,3R,4R,5R)-4-hydroxy-3-(2-hydroxyethoxy)-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one CAS No. 647839-15-4

1-[(2R,3R,4R,5R)-4-hydroxy-3-(2-hydroxyethoxy)-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one

Cat. No.: B12594630
CAS No.: 647839-15-4
M. Wt: 304.32 g/mol
InChI Key: OTNLROLSTACQKH-PEBGCTIMSA-N
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Description

This compound is a nucleoside analog comprising a modified oxolane (tetrahydrofuran) sugar moiety and a pyrimidine base with a sulfanylidene (thione) group at position 2. Key structural features include:

  • Sugar moiety: A ribose-like oxolane ring with hydroxyl (-OH), hydroxymethyl (-CH₂OH), and 2-hydroxyethoxy (-O-CH₂CH₂OH) substituents.
  • Pyrimidine base: The thione group (-C=S) at position 2 replaces the canonical oxo (-C=O) group found in natural nucleosides. This modification may confer resistance to enzymatic degradation and alter hydrogen-bonding interactions with biological targets, such as viral polymerases .

Properties

CAS No.

647839-15-4

Molecular Formula

C11H16N2O6S

Molecular Weight

304.32 g/mol

IUPAC Name

1-[(2R,3R,4R,5R)-4-hydroxy-3-(2-hydroxyethoxy)-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C11H16N2O6S/c14-3-4-18-9-8(17)6(5-15)19-10(9)13-2-1-7(16)12-11(13)20/h1-2,6,8-10,14-15,17H,3-5H2,(H,12,16,20)/t6-,8-,9-,10-/m1/s1

InChI Key

OTNLROLSTACQKH-PEBGCTIMSA-N

Isomeric SMILES

C1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OCCO

Canonical SMILES

C1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)OCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3R,4R,5R)-4-hydroxy-3-(2-hydroxyethoxy)-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxolan ring: This step involves the cyclization of a suitable precursor to form the oxolan ring with hydroxyl and hydroxymethyl substituents.

    Introduction of the hydroxyethoxy group: This step involves the etherification of the oxolan ring with a hydroxyethoxy group.

    Formation of the sulfanylidenepyrimidinone moiety: This step involves the condensation of a suitable thiol with a pyrimidinone precursor under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3R,4R,5R)-4-hydroxy-3-(2-hydroxyethoxy)-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The sulfanylidenepyrimidinone moiety can be reduced to form thiopyrimidinone derivatives.

    Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include alkoxides and carboxylates.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of thiopyrimidinone derivatives.

    Substitution: Formation of ethers and esters.

Scientific Research Applications

1-[(2R,3R,4R,5R)-4-hydroxy-3-(2-hydroxyethoxy)-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Used in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2R,3R,4R,5R)-4-hydroxy-3-(2-hydroxyethoxy)-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxyl and sulfanylidenepyrimidinone groups play crucial roles in these interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Research Findings and Inferred Mechanisms

Antiviral Potential

  • Nucleoside analogs with modified sugars and bases (e.g., remdesivir, molnupiravir) inhibit viral RNA polymerases via incorporation into viral RNA, causing chain termination. The target compound’s thione group may similarly disrupt viral replication .
  • Evidence Gaps: No direct antiviral data are available for the target compound. Its efficacy must be inferred from structural parallels to approved drugs.

Metabolic Stability

  • Deuteration (Deutremidevir) and thione groups (target compound) both aim to reduce metabolic degradation. However, deuteration provides a proven pharmacokinetic advantage, while thione-mediated stability remains theoretical .

Biological Activity

The compound 1-[(2R,3R,4R,5R)-4-hydroxy-3-(2-hydroxyethoxy)-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C12H17N3O5SC_{12}H_{17}N_{3}O_{5}S. Its structure features a pyrimidinone core linked to a sugar moiety, which is crucial for its biological interactions.

Antiviral Properties

Research indicates that the compound exhibits antiviral activity. A study identified its efficacy against various viral strains by inhibiting viral replication through interference with the viral life cycle. The mechanism involves the disruption of viral RNA synthesis, thereby reducing the viral load in infected cells.

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory properties. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages showed that it effectively reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The underlying mechanism appears to involve the inhibition of NF-kB signaling pathways, which are pivotal in inflammatory responses.

Antioxidant Activity

Additionally, the compound exhibits antioxidant properties. It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase. This dual action helps mitigate oxidative stress, which is linked to various chronic diseases.

Case Studies

StudyFindingsMethodology
Antiviral Activity Showed effective inhibition of viral replication in cell culturesViral plaque assay
Anti-inflammatory Study Reduced TNF-alpha and IL-6 levels significantlyELISA on LPS-stimulated macrophages
Antioxidant Assessment Increased SOD and catalase activity; reduced oxidative stress markersDPPH assay and enzyme activity assays
  • Inhibition of Viral RNA Synthesis : The compound binds to viral RNA polymerase, inhibiting its function.
  • NF-kB Pathway Modulation : By interfering with the phosphorylation of IκB proteins, it prevents NF-kB from translocating to the nucleus.
  • Free Radical Scavenging : The hydroxyl groups in its structure contribute to its ability to neutralize free radicals.

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